1-ethyl-7-methoxyquinoline-2(1H)-thione
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Overview
Description
1-ethyl-7-methoxyquinoline-2(1H)-thione is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. The presence of the thione group in this compound adds unique chemical properties, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-ethyl-7-methoxyquinoline-2(1H)-thione can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions:
Starting Materials: The synthesis typically begins with 1-ethyl-7-methoxyquinoline and a sulfur source.
Reaction Conditions: The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The mixture is heated to promote cyclization and thione formation.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-7-methoxyquinoline-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thione group can yield the corresponding thiol or thioether, typically using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, thiols, or halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
1-ethyl-7-methoxyquinoline-2(1H)-thione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 1-ethyl-7-methoxyquinoline-2(1H)-thione involves its interaction with molecular targets, such as enzymes or receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-7-methoxyquinoline: Lacks the thione group, resulting in different chemical reactivity and biological activity.
7-methoxyquinoline-2(1H)-thione: Similar structure but without the ethyl group, affecting its solubility and interaction with biological targets.
1-ethylquinoline-2(1H)-thione: Lacks the methoxy group, leading to variations in its chemical properties and applications.
Uniqueness
1-ethyl-7-methoxyquinoline-2(1H)-thione is unique due to the combination of the ethyl, methoxy, and thione groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C12H13NOS |
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Molecular Weight |
219.30 g/mol |
IUPAC Name |
1-ethyl-7-methoxyquinoline-2-thione |
InChI |
InChI=1S/C12H13NOS/c1-3-13-11-8-10(14-2)6-4-9(11)5-7-12(13)15/h4-8H,3H2,1-2H3 |
InChI Key |
VUHNUGWFILOWLL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=S)C=CC2=C1C=C(C=C2)OC |
Origin of Product |
United States |
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